molecular formula C5H3IN4 B13029602 8-iodo-7H-purine CAS No. 28128-18-9

8-iodo-7H-purine

Cat. No.: B13029602
CAS No.: 28128-18-9
M. Wt: 246.01 g/mol
InChI Key: RDNNQPYPXUYANO-UHFFFAOYSA-N
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Description

8-Iodo-7H-purine is a halogenated purine derivative, characterized by the substitution of an iodine atom at the 8th position of the purine ring Purines are a class of heterocyclic aromatic organic compounds, which are essential components of nucleic acids (DNA and RNA)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-iodo-7H-purine typically involves the nucleophilic displacement of a chloro- or mercapto- function by iodide ion. This method has been found to be most successful for introducing iodine into the purine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel to facilitate the halogenation process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (NaI) and solvents such as DMF are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3), are employed in organic solvents like tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine can yield 8-amino-7H-purine derivatives, while coupling with aryl halides can produce biaryl compounds.

Comparison with Similar Compounds

    8-Bromo-7H-purine: Similar to 8-iodo-7H-purine but with a bromine atom at the 8th position.

    8-Chloro-7H-purine: Contains a chlorine atom at the 8th position.

    8-Aza-7-deazapurine: A structural analog where the nitrogen atom replaces the carbon at the 8th position.

Uniqueness: this compound is unique due to the large size and high electronegativity of the iodine atom, which can significantly influence the compound’s reactivity and biological interactions. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

28128-18-9

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

8-iodo-7H-purine

InChI

InChI=1S/C5H3IN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10)

InChI Key

RDNNQPYPXUYANO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)I

Origin of Product

United States

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